Triphenyllead chloride

Descripción

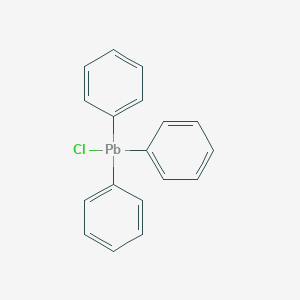

Structure

2D Structure

Propiedades

IUPAC Name |

chloro(triphenyl)plumbane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C6H5.ClH.Pb/c3*1-2-4-6-5-3-1;;/h3*1-5H;1H;/q;;;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJSSWRDMHBJWKN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Pb](C2=CC=CC=C2)(C3=CC=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClPb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201033793 | |

| Record name | Triphenyl lead chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201033793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1153-06-6 | |

| Record name | Chlorotriphenylplumbane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1153-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorotriphenyllead(IV) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12104 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Triphenyl lead chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201033793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorotriphenylplumbane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.247 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Spectroscopic and Structural Elucidation of Triphenyllead Chloride and Organolead Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy in Organolead Characterization

NMR spectroscopy is a cornerstone technique for the structural elucidation of organolead compounds in both solution and solid states. Multinuclear NMR, including ¹H, ¹³C, and ²⁰⁷Pb, offers a comprehensive view of the molecular framework and the electronic environment of the lead atom.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR for Structural Assignments

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for determining the structure of organolead compounds. quora.com In many organolead compounds, the ¹H NMR spectrum can confirm the chemical equivalence of protons within specific groups. For example, the ¹H NMR spectrum of tetramethyllead (B1204573) displays a single resonance, indicating that all twelve protons of the four methyl groups are chemically identical, which is consistent with a tetrahedral geometry. The chemical shifts in ¹³C NMR are particularly sensitive to the electronic environment of the carbon atoms, with the largest changes often observed for the carbon directly bonded to the lead atom. researchgate.net

The analysis of coupling constants, such as ¹J(²⁰⁷Pb-¹³C) and ⁿJ(²⁰⁷Pb-¹H), provides valuable information about the hybridization of the lead atom and the s-character of the carbon-lead bond. researchgate.net An increase in the magnitude of these coupling constants with the addition of electronegative groups, like acetate (B1210297), is attributed to changes in hybridization and effective nuclear charge at the lead atom. researchgate.net It is important to note that while the area under a ¹H-NMR signal can be used to determine the number of protons, this is generally not the case for ¹³C-NMR spectra due to variations in signal intensity for different types of carbon atoms. libretexts.org

Below is a table summarizing typical ¹H and ¹³C NMR data for selected organolead compounds.

| Compound | Solvent | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| (o-MeOC₆H₄-CH₂)PbPh₂Cl | CDCl₃ | 3.61 (s, 3H, O-Me), 3.74 (s, 2H, CH₂), 6.70–7.51 (complex multiplets, 14H, Ph) | 40.2 (CH₂), 55.1 (O-Me), 109.5, 121.3, 127.0, 127.8, 129.4, 129.9, 130.2, 125.8, 155.5, 159.2 (Ph) |

| Tetramethyllead | Not specified | ~0.712 | Not specified |

Data sourced from references allenpress.com.

Lead-207 (B76081) (²⁰⁷Pb) NMR for Chemical Shift Analysis and Hypercoordination Studies

Lead-207 (²⁰⁷Pb) NMR spectroscopy is a particularly powerful technique for investigating the structure and bonding in organolead compounds. The ²⁰⁷Pb nucleus has a spin of 1/2 and a natural abundance of 22.6%, making it readily accessible for NMR studies. researchgate.net A key feature of ²⁰⁷Pb NMR is its exceptionally wide chemical shift range, spanning over 17,000 ppm, which makes it highly sensitive to the local coordination environment of the lead atom. researchgate.net

This sensitivity is crucial for studying phenomena such as hypercoordination, where the lead atom's coordination number exceeds four. The chemical shift of ²⁰⁷Pb is influenced by both the substituents attached to the lead atom and the solvent used. researchgate.net For instance, the ²⁰⁷Pb NMR chemical shift of (o-methoxybenzyl)triphenyllead was observed at -152.1 ppm, while the corresponding chloride derivative, (o-methoxybenzyl)diphenyllead chloride, showed a shift to 83.8 ppm, indicating a significant change in the lead's electronic environment upon substitution. allenpress.com This large shift is indicative of increased hypercoordination in the chloride compound. allenpress.com

The table below presents ²⁰⁷Pb NMR chemical shift data for a selection of organolead compounds, illustrating the wide range and sensitivity of this technique.

| Compound | ²⁰⁷Pb Chemical Shift (δ, ppm) |

| (o-MeOC₆H₄-CH₂)PbPh₃ | -152.1 |

| (o-MeOC₆H₄-CH₂)PbPh₂Cl | 83.8 |

Data sourced from reference allenpress.com.

Phosphorus-31 (³¹P) NMR for Organophosphorus Ligands

Phosphorus-31 (³¹P) NMR spectroscopy is an indispensable tool for characterizing organolead compounds that contain organophosphorus ligands. researchgate.net This technique provides direct information about the phosphorus atom's chemical environment and coordination number. A significant advantage of ³¹P NMR is its wide chemical shift range, which can span from approximately +200 to -300 ppm, allowing for clear differentiation between phosphorus atoms in various coordination states. researchgate.net

In the context of organolead chemistry, ³¹P NMR is used to study the interaction between the lead center and phosphorus-containing ligands. For example, in triphenyllead(IV) diphenylphosphinate (B8688654), ³¹P NMR helps to confirm the formation of Pb-O-P-O-Pb bridges in the polymeric chain structure. nih.gov The chemical shift of the phosphorus nucleus can indicate the nature of the bonding and the geometry around the phosphorus atom. The technique is also valuable for monitoring reactions involving the formation or modification of these ligands.

The following table provides an example of a ³¹P NMR chemical shift for a relevant organophosphorus compound.

| Compound | ³¹P NMR Chemical Shift (δ, ppm) |

| Tri-o-tolyl phosphite | 125 (singlet) |

Data sourced from reference .

Solid-State NMR for Spin-Spin Coupling Investigations

Solid-state NMR (SSNMR) spectroscopy is a powerful method for investigating the structure and bonding of organolead compounds in their crystalline form. A key aspect of SSNMR is the study of spin-spin coupling interactions, which provide insights into the connectivity and geometry of molecules. In the solid state, direct dipolar coupling and the anisotropy of the indirect spin-spin coupling (J-coupling) tensor can be measured, offering information that is averaged out in solution-state NMR. emory.edu

For triphenyl group-14 chlorides, including triphenyllead chloride, SSNMR has been used to study the one-bond nuclear spin-spin coupling between the group-14 nucleus and the chlorine nucleus. While determining the spin-spin coupling parameters for the polymeric this compound proved challenging, analysis of the spinning sideband manifold revealed an unusually large lead chemical shift anisotropy for an organolead(IV) compound. The reduced coupling constant, ¹K, is often used for comparing spin-spin coupling between different spin pairs. Theoretical calculations using ZORA-DFT (Zeroth-Order Regular Approximation Density Functional Theory) complement experimental data, helping to elucidate the contributions of different mechanisms (Fermi-contact, spin-dipolar, paramagnetic spin-orbit) to the coupling tensor.

The table below summarizes experimental and theoretical findings for spin-spin coupling in triphenyl group-14 chlorides.

| Spin-Pair | Experimental ¹Kiso (10¹⁹ T² J⁻¹) | Theoretical ¹Kiso (10¹⁹ T² J⁻¹) |

| ¹³C-³⁵/³⁷Cl | Negative | Negative |

| ²⁹Si-³⁵/³⁷Cl | Negative | Negative |

| ¹¹⁷/¹¹⁹Sn-³⁵/³⁷Cl | Negative | Negative |

| ²⁰⁷Pb-³⁵/³⁷Cl | Not determined | Negative |

Data sourced from reference . The magnitude of ¹Kiso increases down group-14.

Vibrational Spectroscopy: Infrared (IR) Analysis

Vibrational spectroscopy, particularly infrared (IR) analysis, is a valuable tool for the structural characterization of this compound and its analogs. acs.orgnist.gov IR spectra provide information about the vibrational modes of a molecule, allowing for the identification of specific functional groups and the nature of chemical bonds.

In organolead compounds, IR spectroscopy is used to study the vibrations associated with the Pb-C bonds and the phenyl ligands. For triphenyllead halides, the skeletal stretching modes are of particular interest. In solution, these compounds are monomeric, and their IR spectra can be assigned based on a C₃v symmetry for the PbC₃ skeleton. The symmetric (a₁) and asymmetric (e) Pb-C₆H₅ stretching modes are both IR active. The symmetric stretch typically appears around 200 cm⁻¹, while the asymmetric stretch is observed near 224 cm⁻¹.

In the solid state, the IR spectra of triphenyllead halides suggest a polymeric structure with halogen bridges, similar to solid trimethyllead (B1239934) halides. This is indicated by changes in the spectra compared to the solution phase. For instance, this compound in the solid state exhibits a different IR spectrum than in a benzene (B151609) solution. A strong, sharp band around 1430 cm⁻¹ is often characteristic of a benzene ring vibration where the lead atom is directly bonded to the ring.

The table below presents key IR absorption bands for this compound.

| Compound | State | Pb-C₆H₅ Symmetric Stretch (cm⁻¹) | Pb-C₆H₅ Asymmetric Stretch (cm⁻¹) | Pb-Cl Stretch (cm⁻¹) |

| This compound | Solution (Benzene) | ~200 | ~224 | Isotopic splitting observed |

| This compound | Solid | Changes from solution | Changes from solution | Not explicitly assigned |

Data sourced from reference .

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound and its organolead analogs through the analysis of their fragmentation patterns. nih.govresearchgate.net When a molecule is ionized in the mass spectrometer, it forms a molecular ion, and its mass-to-charge ratio (m/z) provides the molecular weight. libretexts.org

The fragmentation of the molecular ion provides valuable structural information. libretexts.org For aromatic compounds like this compound, the molecular ion peak is often strong due to the stability of the aromatic system. libretexts.org The fragmentation patterns of organolead compounds can be complex, but they often involve the cleavage of the lead-carbon or lead-halogen bonds. For instance, in the mass spectrum of this compound, one might expect to see fragments corresponding to the loss of a chlorine atom or phenyl groups.

In a study of organolead(IV) dimethylarsinates and diphenylphosphinates, mass spectrometry was used alongside other techniques to characterize the compounds. nih.gov The observed fragmentation patterns helped to confirm the proposed structures, which featured chain-like arrangements with bridging ligands. nih.gov While specific fragmentation data for this compound is not detailed in the provided context, general principles of mass spectrometry suggest that the spectrum would be characterized by the molecular ion peak and peaks corresponding to the sequential loss of phenyl and chloride ligands.

The table below lists the molecular weight of this compound, which corresponds to the m/z of its primary molecular ion.

| Compound | Formula | Molecular Weight ( g/mol ) |

| This compound | C₁₈H₁₅ClPb | 474.0 |

Data sourced from reference nist.gov.

High-Resolution and High-Mass Accuracy Mass Spectrometry

High-resolution and high-mass accuracy mass spectrometry provides the capability to determine the elemental composition of an ion by measuring its mass-to-charge ratio (m/z) with very high precision. This is a critical tool in the identification of organometallic compounds and their fragments. Techniques like inductively coupled plasma mass spectrometry (ICP-MS), often coupled with HPLC, enable the speciation and quantification of organolead compounds, including this compound, with high sensitivity and low detection limits. researchgate.netrsc.org

The precision of high-resolution mass spectrometry allows for the confident identification of molecular ions and fragments. For example, ESI-DART-MS (Direct Analysis in Real Time) analysis of an organolead compound yielded a fragment ion with an observed mass of 483.1202 m/z, demonstrating the high accuracy achievable. nsf.gov This level of precision is essential for differentiating between compounds with similar nominal masses and for confirming the elemental composition of unknown analytes or reaction products in the study of organolead chemistry. lcms.cz

Isotopic Pattern Analysis for Metal Element Identification

A key feature in the mass spectrometry of lead-containing compounds is the characteristic isotopic pattern of lead. scispace.comresearchgate.net Lead has four stable, naturally occurring isotopes: ²⁰⁴Pb, ²⁰⁶Pb, ²⁰⁷Pb, and ²⁰⁸Pb. mdpi.com The relative abundance of these isotopes is constant in nature, providing a unique fingerprint in a mass spectrum that unequivocally identifies the presence of lead in an ion. scispace.comresearchgate.net

This isotopic cluster, or pattern, is invaluable for confirming the composition of lead-containing ions and their fragments. scispace.comnih.gov The spacing and relative intensities of the peaks in the cluster are used to confirm the number of lead atoms present in a given ion. upce.cz The theoretical isotopic distribution can be calculated and compared with the experimental spectrum to validate the assignment of a peak. scispace.comresearchgate.net This analysis is a fundamental step in interpreting the mass spectra of compounds like this compound and its derivatives.

Table 1: Natural Isotopic Abundance of Lead

| Isotope | Natural Abundance (%) | Mass (amu) |

|---|---|---|

| ²⁰⁴Pb | ~1.4 | 203.973 |

| ²⁰⁶Pb | ~24.1 | 205.974 |

| ²⁰⁷Pb | ~22.1 | 206.976 |

| ²⁰⁸Pb | ~52.4 | 207.977 |

X-ray Diffraction Analysis for Solid-State Structures

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of crystalline solids. uol.de For organolead compounds, this technique provides precise information on bond lengths, bond angles, coordination geometries, and intermolecular interactions, which collectively define the solid-state structure. nih.govuhu-ciqso.es

Single Crystal X-ray Diffraction for Coordination Geometry and Intermolecular Interactions

Single crystal X-ray diffraction (SC-XRD) analysis of this compound reveals a polymeric chain structure in the solid state. dokumen.pub The structure consists of trigonal bipyramidal units where the lead atom is five-coordinate, linked by bridging chloride ions. dokumen.pub This type of hypervalent coordination is common in organolead halides. nih.gov

Table 2: Selected Structural Data for (o-MeOC₆H₄CH₂)PbPh₂Cl

| Parameter | Value | Reference |

|---|---|---|

| Pb-O Distance | 2.845(3) Å | allenpress.comnsf.gov |

| Pb-Cl Distance | 2.555(1) Å | nsf.gov |

| Geometry at Pb | Distorted Trigonal Bipyramidal | allenpress.comnsf.gov |

Hirshfeld Surface Analysis and Fingerprint Plots for Crystal Architecture

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. eurjchem.commdpi.com By mapping properties onto this surface, one can identify the types and relative importance of various non-covalent contacts, such as hydrogen bonds and van der Waals interactions, that direct the crystal packing. uzh.ch

Analysis of Intramolecular Hypercoordination and Secondary Bonding

The concept of hypercoordination in organolead chemistry refers to the expansion of the coordination number of the lead atom beyond the typical four for Pb(IV). This is often facilitated by the presence of electronegative substituents and intramolecular donor atoms. allenpress.comresearchgate.net The interaction between the Lewis acidic lead center and a Lewis basic donor atom is termed a secondary bond. allenpress.comallenpress.com

In organolead halides, replacing a phenyl group with a chlorine atom significantly increases the Lewis acidity of the lead atom. allenpress.comresearchgate.net This enhancement dramatically strengthens intramolecular secondary bonds. For example, in (o-methoxybenzyl)diphenyllead chloride, the Pb-O secondary bond is significantly shorter (2.845(3) Å) compared to its triphenyl analog (3.362(4) Å). allenpress.comnsf.govresearchgate.net This stronger interaction causes a significant distortion of the geometry around the lead atom from tetrahedral towards trigonal bipyramidal (TBP). nsf.govallenpress.com The degree of this distortion can be quantified and correlates with the strength of the secondary bond, providing a clear example of how electronic effects can tune the structure and reactivity of organolead compounds. nsf.govallenpress.com

X-ray Absorption Spectroscopy (XAS) for Local Coordination Environment

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique used to probe the local geometric and electronic structure of an absorbing atom. rsc.org It is not limited by the physical state of the sample, allowing for analysis of crystalline powders, solutions, and amorphous solids. nih.gov An XAS spectrum is typically divided into two distinct regions: the X-ray Absorption Near-Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS), both of which provide detailed information about the lead environment in compounds like this compound. rsc.orgnih.gov

The XANES region, which encompasses the absorption edge, provides information on the formal oxidation state and the coordination geometry of the lead atom. rsc.orgmdpi.com For instance, the energy of the absorption edge can be calibrated with known standards to confirm the Pb(IV) oxidation state in this compound. rsc.org Furthermore, pre-edge features, which arise from transitions of core electrons to unoccupied valence orbitals (like the Pb 6d states), are sensitive to the symmetry of the metal's environment. nih.govresearchgate.net High-Energy Resolution Fluorescence Detection (HERFD) XAS, a more advanced variant, can resolve subtle spectral features, helping to precisely identify the chemical environment around the lead atom by revealing details about the hybridization between Pb p and d states. researchgate.net

The EXAFS region, extending several hundred eV past the edge, contains information about the local coordination environment, including the number, type, and distance of neighboring atoms. nih.govresearchgate.net Analysis of the EXAFS spectrum for this compound would yield precise measurements of the Pb-C (phenyl) and Pb-Cl bond lengths and their respective coordination numbers. In studies of other lead compounds, EXAFS has been successfully used to show lead coordinated to four oxygen ligands at a distance of approximately 2.50 Å. researchgate.net By combining experimental XAS data with theoretical calculations, such as those from Density Functional Theory (DFT), a highly detailed molecular-scale understanding of the local structure can be achieved. acs.org

| Spectroscopic Region | Information Obtained | Application to this compound |

|---|---|---|

| XANES | Oxidation state, coordination geometry (e.g., tetrahedral, octahedral). rsc.orgmdpi.com | Confirmation of Pb(IV) oxidation state; characterization of the coordination geometry around the lead center. |

| EXAFS | Number of neighboring atoms, bond distances, and type of neighboring atoms. nih.govresearchgate.net | Determination of Pb-C and Pb-Cl bond lengths and coordination numbers. |

Other Spectroscopic Techniques for Electronic and Molecular Properties

Beyond XAS, other spectroscopic methods are crucial for understanding the electronic transitions and photophysical behavior of this compound and its analogs.

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet or visible light by a molecule, which corresponds to the promotion of electrons from a ground electronic state to an excited state. khanacademy.org These electronic transitions typically involve electrons moving from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). fiveable.me The resulting spectrum plots absorbance against wavelength, with the wavelength of maximum absorbance denoted as λmax. mhlw.go.jp

For this compound, the UV-Vis spectrum is expected to be dominated by absorptions arising from π → π* transitions within the phenyl rings. The presence of the lead-chloride group can influence the position and intensity of these bands. In a study of the related compound, tert-butyl lead chloride, a λmax was observed at 214 nm. ajrconline.org This represented a hypsochromic (blue) shift from the precursor's λmax of 221 nm. ajrconline.org Such shifts can be caused by factors that alter the energy gap between the ground and excited states, including the introduction of different substituents or changes in solvent polarity. fiveable.me

| Compound | λmax (nm) | Reference |

|---|---|---|

| tert-butyl chloride (Precursor) | 221 | ajrconline.org |

| tert-butyl lead chloride | 214 | ajrconline.org |

The electronic transitions observed in these organometallic compounds are governed by selection rules. libretexts.org The Laporte selection rule, for instance, forbids transitions between orbitals of the same symmetry (e.g., d-d transitions in centrosymmetric complexes), while the spin selection rule forbids transitions between states of different spin multiplicity. libretexts.orglibretexts.org

Fluorescence is the emission of light from a molecule after it has absorbed light. This process involves the transition of an electron from an excited singlet state back to the ground state. A key feature of fluorescence is the Stokes shift, which is the difference in wavelength (or energy) between the absorption maximum and the emission maximum. theinstituteoffluorescence.com

The fluorescence properties of organolead halides can be complex and are highly sensitive to their molecular structure and environment. While some studies have used fluorescent probes to measure the effect of this compound on the fluidity of model membranes, the results can appear contradictory, with some indicating an increase in fluidity and others a decrease. nih.govnih.gov

More direct insights come from studies of organolead halide perovskites, which are known for their luminescent properties. scielo.org.mxacs.org The fluorescence in these materials is often linked to the degree of distortion in the lead-halide coordination environment. nih.gov Different synthesis conditions can lead to the formation of multiple emissive states or surface trap states, resulting in complex luminescence spectra with more than one peak. scielo.org.mxosti.gov The photoluminescence (PL) of these materials is also highly sensitive to the surrounding atmosphere; for example, PL can be enhanced by exposure to molecular oxygen, which is thought to passivate surface defects. acs.orgchemrxiv.org

Furthermore, the presence of halide ions can quench fluorescence. theinstituteoffluorescence.com Chloride is known to be an effective fluorescence quencher for certain classes of dyes, a phenomenon described by Stern-Volmer kinetics. theinstituteoffluorescence.com This quenching mechanism could potentially influence the fluorescence behavior of organolead compounds in solution. The broadband orange-light emission observed in some two-dimensional lead bromide frameworks, with a high photoluminescence quantum efficiency (PLQE) of 86%, highlights the potential for strong luminescence in this class of materials, contingent on their specific crystal structure. nih.gov

| Compound/System | Fluorescence Observation | Key Finding | Reference |

|---|---|---|---|

| This compound in model membranes | Effect on fluorescent probes | Reports conflict on whether TPhL increases or decreases membrane fluidity. | nih.govnih.gov |

| Organolead Halide Perovskites | Intrinsic Photoluminescence (PL) | PL is sensitive to the coordination environment, precursor ratios, and atmospheric conditions (e.g., O₂). | scielo.org.mxacs.orgnih.govchemrxiv.org |

| Pb₁₁Br₁₄₄ | Intrinsic Photoluminescence (PL) | Exhibits strong broadband orange-light emission with a high quantum efficiency (86%). | nih.gov |

| Fluorescent dyes with Chloride | Fluorescence Quenching | Chloride ions can act as effective quenchers of fluorescence for certain molecules. | theinstituteoffluorescence.com |

Reactivity and Mechanistic Investigations of Triphenyllead Chloride

Carbon-Lead Bond Reactivity

The carbon-lead (C-Pb) bond in triphenyllead chloride is relatively weak, making it susceptible to cleavage under various conditions. wikipedia.org This susceptibility underpins its utility in several synthetic transformations.

Homolytic Cleavage and Radical Formation

The C-Pb bond can undergo homolytic cleavage, a process where the two electrons in the bond are distributed equally between the carbon and lead atoms, resulting in the formation of free radicals. wikipedia.orgpharmacy180.com This process can be initiated by heat or light. pressbooks.pub The formation of triphenyllead radicals makes triphenyllead compounds effective as radical initiators. wikipedia.org Studies have shown that under UVB irradiation, this compound can enhance the formation of radical species, suggesting a homolytic cleavage pathway. researchgate.net This reactivity is a key aspect of its chemical behavior and has been explored in various contexts. masterorganicchemistry.com

Transmetalation Reactions

Transmetalation involves the transfer of an organic group from one metal to another. wikipedia.org this compound can participate in transmetalation reactions, for instance, with boronic acids. wikipedia.org In these reactions, a phenyl group is transferred from the lead atom to the other metal center. This process is a fundamental step in many cross-coupling reactions and highlights the utility of organolead compounds in organic synthesis. wikipedia.orgnih.gov

Coupling Reactions for Biaryl Synthesis

Triphenyllead compounds are utilized in coupling reactions to form biaryls, which are important structural motifs in many organic molecules. organic-chemistry.orgnih.govrsc.org Due to the higher reactivity of organolead compounds compared to their organotin counterparts, they are particularly useful for synthesizing sterically hindered biaryls. wikipedia.org These reactions often proceed via a palladium-catalyzed cross-coupling mechanism, such as the Suzuki-Miyaura reaction, where the organolead compound acts as the source of an aryl group. nih.govresearchgate.net The general scheme involves the reaction of an aryl halide with an organolead reagent in the presence of a palladium catalyst. organic-chemistry.orgrsc.org

Ligand Exchange and Adduct Formation Mechanisms

The lead atom in this compound is a Lewis acid, meaning it can accept electron pairs from donor molecules (ligands). researchgate.netallenpress.comrsc.org This property governs its ability to undergo ligand exchange and form adducts with various organic ligands and solvents. researchgate.netallenpress.comacs.org

Interaction with Organic Ligands and Solvents

This compound reacts with a variety of Lewis bases, including those with oxygen, nitrogen, and sulfur donor atoms, to form adducts. researchgate.netcdnsciencepub.comresearchgate.net 207Pb NMR spectroscopy has been a valuable tool for studying these interactions in solution. researchgate.net Studies have shown that this compound forms five-coordinate adducts with various monodentate and bidentate bases in solvents like dichloromethane (B109758) and acetonitrile. researchgate.net The exchange between the free and complexed forms of the lead compound is often rapid, even at low temperatures. researchgate.net The mechanism of ligand substitution can be associative, dissociative, or an interchange mechanism. libretexts.orglibretexts.orgsolubilityofthings.com A dissociative mechanism, for example, involves the initial breaking of a bond to form a lower-coordinate intermediate, followed by coordination of the new ligand. researchgate.net

Secondary Bonding and Lewis Acidity of the Lead Center

The Lewis acidity of the lead center in organolead compounds like this compound can lead to the formation of secondary bonds, which are weaker than covalent bonds but still have a significant influence on the molecular structure. researchgate.netallenpress.comallenpress.com For example, in compounds with a pendant donor group, an intramolecular interaction can occur between the donor atom (like oxygen or nitrogen) and the lead atom. researchgate.netallenpress.comnsf.gov This interaction pushes the geometry around the lead atom from a simple tetrahedron towards a trigonal bipyramidal structure. researchgate.netallenpress.comnsf.gov

The presence of an electron-withdrawing group, such as the chlorine atom in this compound, enhances the Lewis acidity of the lead center compared to, for instance, tetraphenyllead (B147485). researchgate.netallenpress.comnsf.gov This increased acidity strengthens the secondary bonding interactions. For instance, the Pb-O internuclear distance in (o-methoxybenzyl)diphenyllead chloride is significantly shorter than in the corresponding triphenyllead derivative, indicating a stronger interaction due to the enhanced Lewis acidity of the lead atom. researchgate.netallenpress.comnsf.gov This trend of increasing Lewis acidity down Group 14 (Si < Ge < Sn < Pb) has been demonstrated through structural analyses. researchgate.netallenpress.comnsf.gov

Decomposition Pathways and Stability Studies

This compound exhibits a degree of stability under standard conditions but is susceptible to degradation through various environmental and chemical triggers. Its decomposition pathways are influenced by factors such as light, heat, and biological agents.

Environmental and Biological Degradation Mechanisms

The environmental fate of this compound is of significant interest due to the recognized toxicity of organolead compounds. Under the influence of UVB irradiation, this compound has been shown to enhance the pro-oxidant effects of the radiation, suggesting the formation of radical species. researchgate.netresearchgate.net This process is particularly relevant in the context of its interaction with biological membranes, where it can increase fluidity and, under UVB, significantly promote lipid peroxidation. researchgate.netresearchgate.net The degradation of organolead compounds in the environment is generally understood to proceed via a sequential dealkylation or dearylation process, ultimately leading to inorganic lead. researchgate.net While specific microbial degradation pathways for this compound are not extensively detailed in the provided research, the general mechanism for xenobiotic compounds involves enzymatic actions that can break down complex organic structures into simpler, less toxic compounds. chemijournal.commdpi.com In soil, the degradation of similar tetraalkyllead compounds is known to occur, transforming them into inorganic lead, with trialkyllead species being significant intermediates. researchgate.net The presence of microorganisms can be partially responsible for the disappearance of such compounds in soil. researchgate.net

The stability of this compound is also a factor in its environmental persistence. While considered relatively stable, it can undergo decomposition. For instance, related compounds like triphenyllead isocyanate have been observed to decompose at temperatures between 180–200°C. researchgate.net This suggests that this compound likely has a threshold for thermal decomposition, beyond which the lead-carbon bonds will cleave.

Mechanistic Studies on Specific Reactions Involving this compound

The reactivity of this compound is characterized by its participation in reactions that lead to the formation of more complex organolead structures and its interaction with chalcogens.

Formation Mechanisms of Tetraaryllead Compounds

The synthesis of tetraaryllead compounds can occur through various mechanisms, often involving more reactive organometallic reagents. While not a direct reaction of this compound, the formation of tetraphenyllead from lead(II) chloride and phenyllithium (B1222949) provides insight into the plausible steps. A proposed mechanism suggests that the reaction proceeds through the formation of triphenyllead-lithium, which then reacts with phenyllithium to yield tetraphenyllead. uni.edu This indicates that a triphenyllead moiety can act as a precursor. Another general method for preparing hexaaryldileads, which can be precursors to tetraaryllead compounds, involves the reaction of lead(II) chloride with arylmagnesium halides. researchgate.net

A more direct pathway to a tetra-substituted lead compound from this compound involves its reaction with an appropriate organolithium or Grignard reagent. For example, the reaction of this compound with a transient aryllithium, formed in situ from 1-bromo-2-(methoxymethyl)benzene (B1281725) and n-butyllithium, yields the corresponding tetraaryllead compound. nsf.gov This type of reaction follows a standard nucleophilic substitution pattern at the lead center.

Chalcogen Insertion Reactions

This compound is a versatile precursor for the synthesis of organolead compounds containing chalcogen elements (sulfur, selenium, and tellurium). The insertion of a chalcogen atom typically involves the reaction of this compound with a lithiated triphenylplumbyl chalcogenide. For instance, triphenylplumbyllithium reacts with elemental sulfur, selenium, or tellurium to form intermediate lithium triphenylplumbyl chalcogenides ((C₆H₅)₃PbELi, where E = S, Se, Te). researchgate.net These intermediates then react with this compound to yield bis(triphenyllead)chalcogenides ((C₆H₅)₃Pb-E-Pb(C₆H₅)₃). researchgate.net

Table 1: Products of Chalcogen Insertion Reactions with this compound

| Reactant 1 | Reactant 2 | Product | Reference |

| (C₆H₅)₃PbSLi | (C₆H₅)₃PbCl | (C₆H₅)₃Pb-S-Pb(C₆H₅)₃ | researchgate.net |

| (C₆H₅)₃PbSeLi | (C₆H₅)₃PbCl | (C₆H₅)₃Pb-Se-Pb(C₆H₅)₃ | researchgate.net |

| (C₆H₅)₃PbTeLi | (C₆H₅)₃PbCl | (C₆H₅)₃Pb-Te-Pb(C₆H₅)₃ | researchgate.net |

These reactions demonstrate the electrophilic character of the lead atom in this compound and the nucleophilicity of the lithium plumbyl (B1237000) chalcogenide intermediates.

Interactions with Biological Systems at the Molecular Level (Mechanistic Focus)

The toxicological properties of this compound are rooted in its interactions with biological macromolecules, particularly enzymes.

Enzyme Binding and Carbon-Metal Bond Cleavage (e.g., Organomercurial Lyase MerB)

The bacterial enzyme organomercurial lyase (MerB) is known for its unique ability to catalyze the protonolysis of the carbon-mercury bond in a variety of organomercurial compounds. nih.govuniprot.orgresearchgate.net This detoxification process is crucial for bacterial resistance to mercury. nih.gov Interestingly, studies have shown that MerB can also interact with other organometallic compounds, including those of tin and lead. acs.orgnih.govresearchgate.net

Research on the interaction of organolead compounds with MerB from E. coli has provided significant insights into the mechanism of carbon-metal bond cleavage. While this compound itself was not the direct subject of these specific studies, the findings with analogous compounds like trimethyllead (B1239934) (TML) and diethyllead (B1201037) (DEL) are highly informative. acs.orgnih.govresearchgate.net

It has been demonstrated that the initial binding of organometallic compounds to MerB occurs at the aspartate residue D99. acs.orgmorressier.com In the case of TML, the compound acts as an inhibitor and remains bound to D99 without undergoing cleavage. acs.orgresearchgate.net In contrast, DEL is a substrate for MerB. Following the initial binding to D99, the carbon-lead bonds in DEL are cleaved, and the resulting Pb(IV) ion becomes coordinated to the catalytically important cysteine residues C96 and C159, in addition to D99. acs.orgnih.govresearchgate.net This process is an exothermic reaction. acs.orgnih.gov

These findings suggest a two-step mechanism for the interaction of certain organolead compounds with MerB:

Initial Binding: The organolead compound first binds to the D99 residue in the active site. This step is crucial for substrate selectivity. morressier.com

Bond Cleavage and Product Formation: For substrates like DEL, this initial binding is followed by the cleavage of the carbon-lead bond. The resulting inorganic lead ion then coordinates to the key cysteine residues, completing the detoxification process from the perspective of the organic moiety.

Table 2: Interaction of Organolead Compounds with Organomercurial Lyase (MerB)

| Organolead Compound | Interaction with MerB | Binding Site(s) | Reference |

| Trimethyllead (TML) | Inhibition | D99 | acs.orgresearchgate.netmorressier.com |

| Diethyllead (DEL) | Substrate (cleavage) | Initial: D99; Final (PbIV): C96, D99, C159 | acs.orgnih.govresearchgate.netmorressier.com |

The ability of MerB to cleave the carbon-lead bond in certain organolead compounds highlights a potential avenue for bioremediation, although the inhibition by other organolead species like TML presents a challenge. acs.orgnih.gov The mechanism underscores the critical role of specific amino acid residues in the active site in both substrate recognition and the catalytic cleavage of the metal-carbon bond.

Influence on Protein Structure and Function (e.g., Serum Albumin)

This compound (TPhPb) has been shown to interact with proteins, notably affecting the structure and function of serum albumin. Research indicates that TPhPb does not induce protein oxidation, as measured by the formation of carbonyl groups in bovine serum albumin (BSA). nih.govresearchgate.net However, it does have a discernible effect on other aspects of protein structure.

A primary finding is the dose-dependent decrease in the content of sulfhydryl (SH-) groups in serum albumin. nih.govresearchgate.net This reduction occurs both when TPhPb is acting alone and when it is combined with UVB irradiation. nih.govresearchgate.net The interaction with sulfhydryl groups suggests a specific mode of chemical reactivity with certain amino acid residues within the protein. In contrast, UVB irradiation by itself typically leads to the reduction of disulfide (S-S) bonds, the formation of free SH- and carbonyl (CO) groups, and a decrease in the fluorescence intensity of tryptophan residues in BSA. nih.govresearchgate.netresearchgate.net While TPhPb also affects SH- groups, its mechanism is distinct from that of UVB-induced protein modification as it does not lead to an increase in carbonyl groups. nih.govresearchgate.net

The interaction between chloride ions and human serum albumin (HSA) has been studied using nuclear magnetic resonance (NMR), revealing the presence of rapid internal motion at the anion binding sites. lth.se While not directly studying TPhPb, this research highlights that the binding of ions like chloride can be sensitive to and report on the dynamic nature of protein structures. lth.se

Table 1: Effects of this compound on Bovine Serum Albumin (BSA)

| Condition | Effect on Carbonyl (CO) Groups | Effect on Sulfhydryl (SH-) Groups |

|---|---|---|

| This compound Alone | No induced oxidation (no increase in CO groups) nih.govresearchgate.net | Dose-dependent decrease nih.govresearchgate.net |

| This compound + UVB Irradiation | No induced oxidation (no increase in CO groups) nih.govresearchgate.net | Dose-dependent decrease nih.govresearchgate.net |

| UVB Irradiation Alone | Formation of CO groups nih.govresearchgate.netresearchgate.net | Formation of free SH- groups (from S-S bond reduction) nih.govresearchgate.netresearchgate.net |

Membrane Interactions and Permeability Alterations

This compound exerts a significant influence on the structure and properties of biological and model membranes. Studies indicate that TPhPb interacts with the lipid phase of membranes, leading to alterations in their physical characteristics. nih.gov

When compared to its organotin analogue, triphenyltin (B1233371) chloride (TPhT), TPhPb has been found to be less active in modifying model membranes. nih.gov TPhT shows a more pronounced ability to increase the fluidity of both the hydrophobic and hydrophilic regions of liposome (B1194612) membranes. nih.gov Electrical measurements on model lipid membranes also confirm that TPhT interacts more actively than TPhL, causing changes in the transmembrane voltage. nih.govpjoes.com

The interaction of TPhPb with membranes can lead to increased permeability. This is evidenced by studies showing that TPhPb induces hemolysis of erythrocytes, indicating a loss of membrane integrity. nih.gov The compound's amphiphilic nature, allowing it to dissolve in both lipid and aqueous environments, is a key factor in its ability to penetrate and disrupt the lipid bilayer, potentially creating structural defects that alter permeability. bibliotekanauki.pl

Table 2: Summary of this compound's Membrane Interactions

| Membrane System | Observed Effect | Influencing Factors | Reference |

|---|---|---|---|

| Liposome Membranes | Increased fluidity | - | nih.govresearchgate.netnih.gov |

| Planar Lipid Membranes | Destabilization | pH (acidic conditions decrease the effect) | nih.gov |

| Pig Erythrocytes | Hemolysis | pH (acidic conditions decrease the effect) | nih.gov |

| Erythrocyte Ghosts | Decreased fluidity, Decreased osmotic stability | TPhL Concentration | nih.gov |

| Model Lipid Membranes | Changes in transmembrane voltage | TPhL Concentration | pjoes.com |

Pro-oxidant Effects and Radical Generation under Photo-Irradiation

On its own, this compound does not appear to be a potent pro-oxidant, as it does not induce lipid peroxidation in liposomes. nih.govresearchgate.net However, its behavior changes dramatically in the presence of ultraviolet radiation.

Under UVB irradiation, TPhPb significantly enhances the pro-oxidant action of the radiation, an effect that is dependent on both the concentration of the compound and the intensity of the light. nih.govresearchgate.net This synergistic effect strongly suggests that the toxicity of TPhPb is amplified under photo-irradiation due to the formation of radical forms of the compound. nih.govresearchgate.net The photochemical degradation of triphenyllead compounds can lead to the formation of free radicals. core.ac.uk

The generation of these radicals under UVB light leads to increased lipid peroxidation. nih.govresearchgate.net This pro-oxidant effect can be mitigated by the presence of antioxidants. Studies have shown that Trolox, a water-soluble analog of vitamin E, can suppress the TPhPb-enhanced, UVB-induced lipid peroxidation. nih.govresearchgate.net This finding supports the mechanism that the observed damage is due to radical-mediated processes.

The combined effect of TPhPb and UVB radiation highlights a potential for phototoxicity, where the compound becomes significantly more damaging to biological structures like membranes upon exposure to light. The process involves the photochemical generation of reactive radical species from the this compound molecule, which then initiate or propagate oxidative damage. nih.govresearchgate.net

Table 3: Pro-oxidant Activity of this compound

| Condition | Effect on Lipid Peroxidation | Mechanistic Insight | Reference |

|---|---|---|---|

| This compound Alone | No induction of lipid peroxidation in liposomes | - | nih.govresearchgate.net |

| This compound + UVB Irradiation | Dramatic enhancement of pro-oxidant action; increased lipid peroxidation | Formation of radical forms of the compound. Effect is concentration and radiation intensity-dependent. | nih.govresearchgate.net |

| This compound + UVB Irradiation + Trolox | Suppressed lipid peroxidation | Indicates a radical-mediated mechanism | nih.govresearchgate.net |

Environmental Chemistry and Speciation of Organolead Compounds

Occurrence and Distribution in Environmental Compartments

Organolead compounds can be found in various environmental compartments, including the atmosphere, water, soil, and living organisms. Their distribution is influenced by their physicochemical properties and the characteristics of the surrounding environment.

Organolead compounds are released into the atmosphere primarily through anthropogenic activities. nih.gov Volatile tetraalkyllead compounds can evaporate directly from sources like leaded gasoline during storage and transport or be released from incomplete combustion in engines. uco.es Once in the atmosphere, these compounds can be transported over long distances. cms.int The atmospheric transport of lead is largely governed by aerosol transport mechanisms, with the distance of travel depending on factors such as particle size and meteorological conditions. cms.int

The decay of organolead compounds in the atmosphere appears to be a relatively fast process. researchgate.net They can undergo decomposition, with ionic alkyllead species (R3Pb+ and R2Pb2+) being identified as fairly persistent intermediates in the environmental breakdown of tetraalkyllead (R4Pb) compounds. researchgate.net

Organolead compounds can enter aquatic and terrestrial systems through atmospheric deposition and direct discharge. cms.intcore.ac.uk In aqueous environments, the breakdown of organolead compounds can be influenced by factors such as sunlight and the presence of various anions and cations. researchgate.net While some organolead compounds are poorly soluble in water, their solubility can be affected by environmental factors like pH and the presence of ligands. acs.org

In soil and sediment, organolead compounds can be adsorbed to particles, which affects their mobility and bioavailability. core.ac.uk The extent of adsorption is influenced by the organic matter content and cation exchange capacity of the soil or sediment. core.ac.uk Although lead is not highly mobile in soil, erosion can transport lead-containing soil particles into surface waters. cms.int Organolead compounds can persist in sediments for considerable periods, posing a long-term environmental risk. acs.org

Bioaccumulation of organolead compounds has been observed in various organisms. cms.int These compounds are generally more toxic than inorganic lead compounds. cms.intresearchgate.net The bioaccumulation process involves the uptake of these substances through respiration, food intake, or direct contact. core.ac.uk

Transformation Pathways of Organolead Species

Organolead compounds undergo various transformation processes in the environment, leading to the formation of different lead species. These transformations can be driven by both abiotic and biotic factors.

The degradation of alkyllead compounds is a key process in their environmental fate. This degradation can occur through both abiotic (non-biological) and biotic (biological) pathways. researchgate.net

Abiotic Degradation: Sunlight plays a significant role in the abiotic degradation of organolead compounds in aqueous media. researchgate.net Photodegradation of triphenyltin (B1233371) chloride, a related organometallic compound, occurs via sequential dephenylation, and the surrounding atmosphere can affect the degradation rate. researchgate.net The tin-carbon bond, similar to the lead-carbon bond, is sensitive to UV radiation. acs.org

The following table summarizes the general degradation pathway of tetraalkyllead compounds:

| Compound | General Formula | Relative Persistence |

| Tetraalkyllead | R4Pb | Least Persistent |

| Trialkyllead | R3Pb+ | More Persistent |

| Dialkyllead | R2Pb2+ | More Persistent |

| Inorganic Lead | Pb2+ | Most Persistent |

This table provides a generalized pathway, and the specific rates and intermediates can vary depending on environmental conditions.

While the primary source of organolead in the environment has been anthropogenic, there is evidence that inorganic lead can be converted to organolead species through biologically mediated mechanisms. nih.govresearchgate.netiupac.org This process, known as alkylation, can be carried out by certain microorganisms, such as sulfate-reducing bacteria. researchgate.net However, the efficiency of this natural methylation of lead is generally considered to be low. iupac.org

Advanced Analytical Methodologies for Organolead Speciation

The determination of individual organolead species (speciation) is crucial for understanding their environmental behavior and toxicity. Various advanced analytical techniques have been developed for this purpose. researchgate.net

A common approach involves hyphenated techniques, which couple a separation method with a sensitive detection method. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are frequently used for separation. researchgate.netrsc.org

For detection, highly sensitive and specific methods are employed, including:

Atomic Absorption Spectrometry (AAS) nih.gov

Atomic Emission Detection (AED) rsc.org

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) rsc.org

Mass Spectrometry (MS) researchgate.net

Sample preparation is a critical step and often involves extraction of the organolead compounds from the sample matrix (e.g., water, soil) and derivatization to make them suitable for GC analysis. uco.esnih.gov Common derivatization agents include Grignard reagents and sodium tetrapropylborate. uco.es

The table below highlights some of the analytical techniques used for organolead speciation and their typical detection limits.

| Analytical Technique | Abbreviation | Typical Detection Limit (ng/L) | Reference |

| Gas Chromatography-Atomic Absorption Spectrometry | GC-AAS | - | nih.gov |

| Gas Chromatography-Atomic Emission Spectrometry | GC-AED | 0.1 | rsc.org |

| High-Performance Liquid Chromatography-Inductively Coupled Plasma Mass Spectrometry | HPLC-ICP-MS | 0.14 - 3.9 (as ng of Pb) | rsc.org |

| Gas Chromatography-Mass Spectrometry | GC-MS | 4 - 12 | uco.es |

Detection limits can vary depending on the specific instrument, sample matrix, and analytical conditions.

Innovations in analytical methods continue to focus on developing more rapid, simple, and automated systems to minimize errors during sample preparation and improve the accuracy and precision of organolead speciation analysis. uco.es

Coupled Chromatographic and Atomic Spectrometric Techniques (e.g., GC-ICP-MS, HPLC-ICP-MS)

The speciation of organolead compounds, including the non-volatile triphenyllead chloride, is effectively achieved by coupling high-performance liquid chromatography (HPLC) with inductively coupled plasma mass spectrometry (ICP-MS). researchgate.netresearchgate.netresearchgate.net This hyphenated technique, HPLC-ICP-MS, combines the separation power of HPLC with the high sensitivity and element-specific detection of ICP-MS.

Different HPLC modes, such as reversed-phase, ion-pairing, and ion-exchange, have been explored for the separation of organolead species. researchgate.netresearchgate.net For instance, the separation of inorganic lead (Pb²⁺), triethyllead (B1240127) chloride (TEL), and this compound (TPhL) can be accomplished using reversed-phase HPLC. researchgate.netscribd.com An isocratic separation with a 30% methanol (B129727) mobile phase has been identified as a good compromise between plasma stability in the ICP-MS and chromatographic resolution. researchgate.net In other studies, gradient elution programs using methanol and a buffer containing an ion-pairing reagent like sodium pentanesulfonate have been successfully used to separate inorganic lead, trimethyllead (B1239934), triethyllead, and triphenyllead in under four minutes. researchgate.net

The detection limits achieved with HPLC-ICP-MS are significantly lower than those with HPLC coupled to inductively coupled plasma atomic emission spectroscopy (ICP-AES), often by as much as three orders of magnitude. researchgate.net Typical detection limits for this compound using HPLC-ICP-MS are in the sub-nanogram range, for example, 0.17 ng of lead. researchgate.netresearchgate.net

Gas chromatography (GC) coupled with ICP-MS is the method of choice for volatile organolead compounds. researchgate.net For non-volatile ionic species like this compound, a derivatization step is required to convert them into more volatile forms suitable for GC analysis. researchgate.net

Table 1: Performance Characteristics of HPLC-ICP-MS for Organolead Speciation

| Analyte | Separation Mode | Detection Limit (as ng of Pb) | Reproducibility (RSD) | Reference |

|---|---|---|---|---|

| This compound (TPhL) | Ion-Pair Reversed-Phase HPLC | 0.17 | 3.1-4.2% | researchgate.net |

| Triethyllead chloride (TEL) | Ion-Pair Reversed-Phase HPLC | 0.14 | 3.1-4.2% | researchgate.net |

| Inorganic Lead (PbII) | Ion-Pair Reversed-Phase HPLC | 0.37 | 3.1-4.2% | researchgate.net |

| Tetraethyllead (B6334599) (TTEL) | Ion-Pair Reversed-Phase HPLC | 3.9 | 3.1-4.2% | researchgate.net |

Mass Spectrometry Approaches for Species Identification

Mass spectrometry is a cornerstone for the identification and quantification of organolead species. When coupled with a separation technique like HPLC, ICP-MS serves as a powerful element-specific detector that can confirm the presence of lead in the eluting compounds. researchgate.net The high temperatures of the plasma in ICP-MS atomize and ionize the sample, allowing for the detection of lead isotopes (e.g., ²⁰⁶Pb, ²⁰⁷Pb, ²⁰⁸Pb), which provides unambiguous confirmation of the element. acs.org

For molecular information and structural elucidation, "softer" ionization techniques are employed. Electrospray ionization mass spectrometry (ESI-MS), when coupled with HPLC, can provide information on the molecular weight of the intact organolead species. researchgate.netacs.orgresearchgate.net In ESI-MS, characteristic isotopic patterns of lead-containing ions facilitate their identification in the mass spectra. acs.org The fragmentation patterns observed during MS/MS experiments can further help in confirming the structure of the compound, such as identifying the triphenyllead cation (Ph₃Pb⁺). While detailed fragmentation studies specific to this compound are not abundant in the reviewed literature, the general principle involves the loss of the phenyl groups and the chloride ion. The combination of retention time from chromatography with both elemental and molecular mass spectrometric data provides a high degree of confidence in species identification.

Hyphenated Techniques for Volatile and Non-Volatile Species

The analysis of organolead compounds in environmental samples requires a combination of techniques to address the wide range of volatilities among different species. This compound is a salt and is thus non-volatile, making it well-suited for analysis by liquid chromatography-based methods. researchgate.net HPLC coupled with detectors like ICP-MS is the primary hyphenated technique for the direct analysis of non-volatile species like TPhL in aqueous samples. researchgate.netresearchgate.net

Conversely, tetraalkyllead compounds are volatile. Ionic organolead species, including this compound, can be analyzed using gas chromatography, but this requires a derivatization step to convert them into thermally stable and volatile analogues. researchgate.net This clear distinction in analytical approach underscores the importance of using appropriate hyphenated techniques based on the physicochemical properties of the target species.

Solid Phase Microextraction (SPME) and Derivatization Strategies

Sample preparation is a critical step in the analysis of trace levels of organolead compounds. Solid Phase Microextraction (SPME) is a solvent-free sample preparation technique that can be used to extract and preconcentrate analytes from a sample matrix. researchgate.net In-tube SPME, where the inner wall of a capillary is coated with a stationary phase, has been successfully coupled with HPLC-MS for the determination of organolead species in aqueous samples. researchgate.netresearchgate.net This approach allows for the direct extraction and concentration of compounds like trimethyllead and triethyllead from water samples before their introduction into the analytical system. researchgate.net While direct applications for this compound were not explicitly detailed, the technique is applicable to ionic organometallics.

Derivatization is a key strategy, particularly for GC-based analysis of ionic organolead compounds. researchgate.net To make non-volatile species like this compound amenable to GC separation, they must be converted to more volatile tetraorganolead compounds. This is typically achieved through alkylation using Grignard reagents (e.g., butylmagnesium chloride to form butylated derivatives) or other alkylating agents like sodium tetrapropylborate. researchgate.net The resulting derivatized compound (e.g., triphenylpropyllead) is more volatile and can be readily analyzed by GC-ICP-MS or GC-MS. researchgate.net

Field Flow Fractionation for Colloidal and Particulate Speciation

Field-Flow Fractionation (FFF) is a family of separation techniques that are particularly well-suited for the characterization of macromolecules, colloids, and particles without a stationary phase. mdpi.com Asymmetrical Flow FFF (AF4), often coupled online with detectors like UV, dynamic light scattering (DLS), and ICP-MS, can separate components based on their hydrodynamic size, which can range from nanometers to micrometers. mdpi.comchromatographyonline.comnih.gov

In the context of environmental chemistry, FFF-ICP-MS is a powerful tool for investigating the speciation of metals associated with natural colloids and nanoparticles. nih.govresearchgate.net Organolead compounds in aquatic systems can associate with dissolved organic matter, clays, and other colloidal particles. FFF can separate these lead-bearing particles by size, and the subsequent ICP-MS analysis provides elemental concentration as a function of particle size. nih.gov This allows for a more detailed understanding of the transport and bioavailability of this compound, as its association with particulate matter is a key factor in its environmental fate.

Isotope Dilution and Isotopic Tracing for Transformation Studies

Isotope dilution analysis (IDA) is a highly accurate quantification method that can be coupled with chromatographic techniques. researchgate.netresearchgate.net In species-specific IDA, a known amount of an isotopically enriched standard of the target analyte is added to the sample. researchgate.net For example, an isotopically enriched trimethyllead standard has been used to improve the accuracy of HPLC-ICP-MS analysis. researchgate.net By measuring the altered isotopic ratio in the sample, the concentration of the native analyte can be determined with high precision, correcting for sample matrix effects and analyte losses during sample preparation. researchgate.netethernet.edu.et

Isotopic tracing involves using isotopically labeled compounds to study the transformation and degradation pathways of pollutants in the environment. researchgate.net By introducing a compound like this compound synthesized with a specific, less common lead isotope into a model ecosystem (e.g., a microcosm), researchers can track the appearance of that isotope in various degradation products over time. This provides direct evidence of transformation processes and rates, helping to elucidate the environmental fate of the parent compound. researchgate.net

Environmental Impact Assessment Frameworks

The assessment of the environmental impact of this compound is guided by regulatory frameworks that classify its hazards and establish environmental quality standards. The European Chemicals Agency (ECHA), for instance, provides a comprehensive hazard assessment for chlorotriphenylplumbane (an alternative name for this compound). europa.eu

According to the harmonized classification and labelling (CLP) approved by the European Union, this compound is classified as: europa.eu

Harmful if swallowed and harmful if inhaled.

May cause damage to organs through prolonged or repeated exposure.

May damage the unborn child and is suspected of damaging fertility.

Very toxic to aquatic life with long-lasting effects.

This classification triggers specific risk management measures. As a substance of high concern, it is listed under various EU directives aimed at controlling pollution. For example, it is identified as a priority substance under the Water Framework Directive, which mandates the establishment of Environmental Quality Standards (EQS) to protect aquatic ecosystems. europa.eu The EQS values are set for inland surface waters and other water bodies and refer to the bioavailable concentrations of the substance. These frameworks provide the basis for monitoring programs and regulatory actions to mitigate the environmental risks posed by this compound. researchgate.net

Table 2: Hazard Classification of this compound (Chlorotriphenylplumbane)

| Hazard Statement | Classification | Category | Source |

|---|---|---|---|

| Harmful if swallowed | Acute Toxicity (Oral) | Category 4 | europa.eu |

| Harmful if inhaled | Acute Toxicity (Inhalation) | Category 4 | europa.eu |

| May damage fertility or the unborn child | Reproductive Toxicity | Category 1B | europa.eu |

| May cause damage to organs through prolonged or repeated exposure | Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | europa.eu |

| Very toxic to aquatic life | Hazardous to the Aquatic Environment (Acute) | Category 1 | europa.eu |

| Very toxic to aquatic life with long lasting effects | Hazardous to the Aquatic Environment (Chronic) | Category 1 | europa.eu |

Bioavailability Considerations Based on Speciation

The bioavailability of this compound (TPhL) and other organolead compounds is intrinsically linked to their chemical speciation in different environmental compartments. Bioavailability, which dictates the extent to which a substance can be absorbed by and have an effect on an organism, is not determined by the total concentration of lead but by the specific chemical forms present. iitkgp.ac.in

Research indicates that organolead compounds are generally more toxic than their inorganic counterparts because their organic nature facilitates accumulation in and penetration of biological membranes. researchgate.net The speciation of TPhL can result in various ionic and nonionic forms, particularly influenced by the pH of the surrounding medium. These different species exhibit varied lipophilicity (the ability to dissolve in fats, oils, and lipids), which in turn affects how they interact with the lipid phase of cell membranes. iitkgp.ac.in For instance, studies on model membranes have shown that the toxicity and membrane-destabilizing effects of TPhL are dependent on both its concentration and the pH of the solution, which controls its speciation. iitkgp.ac.in Under acidic conditions, different effects were noted compared to neutral or alkaline conditions, suggesting that the protonation state of the molecule influences its ability to interact with and disrupt biological barriers. iitkgp.ac.in

Furthermore, environmental factors like ultraviolet (UVB) radiation can modify the action of TPhL. Under UVB irradiation, TPhL can form radical species, dramatically enhancing its pro-oxidant action and potential toxicity, a process that is not observed with TPhL alone. researchgate.net This highlights how environmental conditions can alter the speciation and subsequent bioavailability and reactivity of the compound.

Table 1: Factors Influencing this compound Speciation and Bioavailability

| Factor | Effect on Speciation | Implication for Bioavailability |

|---|---|---|

| pH | Influences the equilibrium between different ionic and nonionic forms of TPhL. iitkgp.ac.in | Alters the lipophilicity of the species, affecting their ability to interact with and penetrate biological membranes. iitkgp.ac.in |

| UVB Radiation | Can lead to the formation of radical forms of TPhL. researchgate.net | Enhances the pro-oxidant action and disruptive effects on membrane structure, potentially increasing toxicity. researchgate.net |

| Environmental Matrix (Water, Soil) | Organolead compounds can adsorb to particulate matter or remain dissolved, affecting their chemical form. rsc.org | Adsorption to soil or sediment can reduce mobility and direct bioavailability, while dissolved species are more readily transported and taken up by aquatic organisms. |

Monitoring and Remediation Strategies

Given the environmental concerns associated with organolead compounds, effective strategies for their monitoring and remediation are essential.

Monitoring: The accurate monitoring of organolead compounds like this compound in environmental samples such as water, soil, and sediment is challenging due to their typically low concentrations and the complexity of the sample matrices. nib.sinih.gov Speciation analysis is crucial to distinguish between the various forms of lead. researchgate.net Advanced analytical techniques are required to achieve the necessary sensitivity and selectivity.

High-performance liquid chromatography (HPLC) coupled with inductively coupled plasma mass spectrometry (ICP-MS) is a powerful method for the speciation of lead compounds. researchgate.net This technique allows for the separation of different organolead species, including inorganic lead (PbII), triethyllead chloride (TEL), and this compound (TPhL), followed by their highly sensitive detection. researchgate.net Research has demonstrated that gradient HPLC-ICP-MS can simultaneously determine inorganic, ionic alkyllead, and tetraalkyllead compounds in a single analysis without extensive sample pretreatment.

Table 2: Analytical Methods for Monitoring Organolead Compounds

| Technique | Analyte(s) | Reported Detection Limit (as Pb) | Reference |

|---|---|---|---|

| HPLC-ICP-MS | Inorganic lead (PbII) | 0.37 ng | |

| HPLC-ICP-MS | Triethyllead chloride (TEL) | 0.14 ng | |

| HPLC-ICP-MS | This compound (TPhL) | 0.17 ng | |

| HPLC-ICP-MS | Tetraethyllead (TTEL) | 3.9 ng | |

| GC-MS | Trimethylpentyllead (TMPeL) | 4 pg | nih.gov |

Remediation Strategies: Several strategies are being explored for the remediation of sites contaminated with organolead compounds. The goal of these technologies is to transform the more mobile and toxic organolead species into less harmful forms, primarily stable inorganic lead. researchgate.net

Bioremediation: This approach utilizes microorganisms to degrade or transform contaminants. nih.govmdpi.com For organohalides and organometals, bioremediation can be achieved by stimulating indigenous microbial populations or by introducing specific microorganisms (bioaugmentation) capable of breaking down the pollutants. nih.govmdpi.com Studies have shown that under the right conditions, microbial processes can dealkylate organolead compounds, eventually converting them to inorganic lead. researchgate.net This is considered a cost-effective and environmentally friendly approach. nih.gov

In Situ Chemical Oxidation (ISCO): This technique involves injecting strong chemical oxidants into the contaminated soil or groundwater to destroy the pollutants in place. wikipedia.orgvertasefli.co.uk For organolead-contaminated groundwater, advanced oxidation processes (AOPs) have shown significant effectiveness. nih.gov Treatments using modified Fenton's reagent (hydrogen peroxide and an iron catalyst), ozone with hydrogen peroxide (perozone), and hydrogen peroxide with UV radiation have achieved high removal rates for total organic lead. clu-in.orgnih.gov These methods chemically transform the contaminants into less toxic substances. vertasefli.co.uk

Table 3: Comparison of Remediation Strategies for Organolead Contamination

| Strategy | Mechanism | Advantages | Considerations |

|---|---|---|---|

| Bioremediation | Microbial degradation and transformation of organolead to inorganic lead. researchgate.netmdpi.com | Cost-effective, environmentally friendly, potential for complete mineralization. nih.govmdpi.com | Can be slow; efficiency depends on environmental conditions (pH, nutrients, temperature) and microbial community. nih.gov |

| Chemical Oxidation (ISCO/AOPs) | Destruction of contaminants via strong oxidizing agents (e.g., Fenton's reagent, ozone). wikipedia.orgnih.gov | Rapid and effective for a wide range of organic contaminants; can be applied in situ. vertasefli.co.uknih.gov | Can be costly; involves handling hazardous chemicals; may alter soil/groundwater geochemistry. vertasefli.co.uktpsgc-pwgsc.gc.ca |

Catalytic and Material Science Applications of Organolead Chemistry

Role in Organic Synthesis and Catalysis

Triphenyllead chloride serves primarily as a precursor and reagent in various organic transformations rather than as a direct catalyst in the classical sense. Its utility lies in its ability to be converted into other reactive organolead species.

This compound is a key starting material for the synthesis of more complex organolead compounds which can possess catalytic properties. For instance, it is used in substitution reactions to create novel organolead(IV) complexes. A notable reaction involves the 1:1 molar ratio reaction with heterocyclic thiosemicarbazones to produce penta-coordinated triphenyllead(IV) complexes of the type Ph₃PbL, where L is the thiosemicarbazone anion tandfonline.com. Similarly, it serves as a reactant for preparing triphenyllead pentachlorophenoxide asianpubs.org.

While this compound itself is not typically the catalyst, its derivatives have shown catalytic potential. A significant example is triphenyllead hydroperoxide (Ph₃PbOOH), which is synthesized from this compound. This hydroperoxide compound, the first dioxygen lead complex to be characterized, has demonstrated applications in catalysis researchgate.net. Its transformation into a stable superoxo/hydroxo complex upon photolysis further highlights the catalytic possibilities within this family of compounds researchgate.net. The reaction of this compound with lithium in tetrahydrofuran (B95107) also provides a pathway to triphenylleadlithium, a valuable organometallic reagent lookchem.com.

Carbon-hydrogen (C-H) activation and carbon-carbon (C-C) coupling are cornerstone strategies in modern organic synthesis, enabling the construction of complex molecules. These reactions are often catalyzed by transition metals like palladium, nickel, and rhodium scielo.brrsc.orguwindsor.ca. The general mechanism involves the cleavage of a C-H bond and the formation of a carbon-metal bond, which then facilitates the coupling with another organic partner scielo.br. Well-known C-C coupling reactions include the Suzuki, Stille, and Heck reactions, which traditionally rely on organoboron, organotin, and alkene substrates, respectively, with palladium catalysts mdpi.comorgsyn.orgresearchgate.net.

Within this context, the involvement of organolead compounds is less common than that of their Group 14 neighbors, like organostannanes (organotin compounds) used in the Stille reaction orgsyn.org. However, specific lead(IV) reagents have been developed for C-C bond formation. Research has shown that adducts of this compound can be converted into novel lead(IV) reagents capable of participating in carbon-carbon bond-forming reactions researchgate.net. While this demonstrates a role for this compound derivatives as stoichiometric reagents in C-C coupling, their application as catalysts in broader C-H activation or named cross-coupling reactions is not widely established. The focus remains on their utility as precursors for specific, targeted transformations researchgate.net.

Development of Hybrid Materials and Nanostructures

The exploration of organolead compounds, such as this compound, in the realm of materials science has led to the development of specialized hybrid materials and nanostructures. Research in this area focuses on combining the unique properties of organolead moieties with other materials like polymers and solid supports to create functional systems.

Integration with Polymer Science for Conductive Materials

The integration of this compound into polymer science has been notable in the field of electrochemical sensors. While not creating intrinsically conductive polymers, this compound has been effectively utilized as an ionophore within a polymeric matrix to facilitate ion-selective conductivity.

A key application is the development of iodide-selective electrodes, where this compound is incorporated into a polyvinyl chloride (PVC) membrane. mdpi.comacs.orgacs.org In this setup, the polymer serves as a solid support for the liquid membrane containing the ionophore. The this compound acts as a neutral carrier, selectively binding to iodide ions and transporting them across the membrane, thereby generating a potentiometric response that is proportional to the concentration of iodide in a sample. This application demonstrates a synergistic relationship between the organolead compound and the polymer, where the polymer provides the necessary physical support and the this compound imparts the specific chemical functionality for ion conduction.

Detailed Research Findings: Studies on these ion-selective electrodes have characterized their performance based on several parameters. The selectivity of the membrane is a critical aspect, with the organotin compound triphenyltin (B1233371) chloride also being studied for similar purposes. acs.org The development of such sensors falls within the broader field of conducting polymer-based ion-selective electrodes (ISEs), which have been developed for a variety of ions. mdpi.com

Immobilization of Organolead Catalysts on Supports